Diazipine

描述

Diazipine is a seven-membered heterocyclic compound containing two nitrogen atoms. It is a structural motif found in various biologically active compounds and pharmaceutical agents. The compound exists in different isomeric forms, including 1,2-diazepine, 1,3-diazepine, and 1,4-diazepine. Benzodiazepines, a well-known class of medications, contain a 1,4-diazepine ring in their structure .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diazipine and its derivatives can be achieved through several methods. One common approach involves the cyclocondensation of ortho-amino benzophenone with haloacetyl halide to form an amide intermediate, which then undergoes cyclization to produce the this compound ring . Another method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation, yielding benzo[b][1,4]diazepines under mild reaction conditions .

Industrial Production Methods

In industrial settings, the continuous flow synthesis of this compound derivatives has gained popularity due to its efficiency and scalability. For example, the flow synthesis of diazepam involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by intramolecular cyclization in the presence of ammonia . This method allows for the production of large quantities of this compound derivatives with high purity and yield.

化学反应分析

Types of Reactions

Diazipine and its derivatives undergo various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of N-oxides.

Reduction: Reduction reactions can convert this compound derivatives into their corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of this compound derivatives with different properties and applications .

科学研究应用

Clinical Applications

Diazepam is primarily used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Its applications can be categorized as follows:

- Anxiety Disorders : Diazepam is frequently prescribed for acute anxiety episodes and panic disorders due to its rapid onset of action. Studies indicate that it effectively reduces anxiety symptoms in both short-term and long-term scenarios .

- Seizure Management : It is commonly utilized in the management of status epilepticus and other seizure disorders. Diazepam's efficacy in terminating seizures has been well-documented, making it a critical agent in emergency settings .

- Muscle Relaxation : The drug is also indicated for muscle spasms and spasticity associated with neurological conditions. Its muscle-relaxing effects are beneficial in conditions like multiple sclerosis and spinal cord injuries .

- Sedation : Diazepam is used for preoperative sedation and to alleviate anxiety prior to medical procedures. Its sedative properties allow for smoother patient experiences during surgeries or diagnostic tests .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of diazepam is crucial for its effective application:

- Absorption and Distribution : Diazepam is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. It exhibits a high volume of distribution due to its lipophilicity, allowing it to cross the blood-brain barrier effectively .

- Metabolism : The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites such as desmethyldiazepam, which contribute to its prolonged effects .

- Mechanism of Action : Diazepam enhances the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased neuronal inhibition. This mechanism underlies its anxiolytic, anticonvulsant, and sedative properties .

Adverse Effects and Pharmacovigilance

While diazepam is widely used, it is not without risks:

- Adverse Events : A recent pharmacovigilance study identified significant adverse events associated with diazepam use, including congenital nystagmus and rhabdomyolysis. These findings underscore the importance of monitoring patients for potential side effects .

- Long-term Use Risks : Concerns regarding dependence and withdrawal symptoms have been raised, particularly in elderly populations who may be prescribed diazepam for extended periods .

Research Trends and Future Directions

Recent bibliometric analyses highlight emerging trends in diazepam research:

- Research Hotspots : Current research focuses on diazepam's pharmacokinetics, mechanisms of action, and its applications in various disorders. Notably, studies are increasingly exploring intranasal formulations as alternative delivery methods due to their rapid onset and ease of administration .

- Future Directions : Ongoing research aims to better understand the long-term effects of diazepam use and its potential interactions with other medications. Additionally, there is a growing interest in developing safer alternatives that minimize the risk of dependency while retaining therapeutic efficacy .

Case Studies

Several case studies illustrate the practical applications of diazepam:

| Case Study | Condition | Outcome |

|---|---|---|

| 1 | Status Epilepticus | Rapid cessation of seizures with intravenous diazepam administration. |

| 2 | Generalized Anxiety Disorder | Significant reduction in anxiety symptoms after short-term treatment with diazepam. |

| 3 | Muscle Spasms (Multiple Sclerosis) | Improved mobility and reduced muscle tension following diazepam therapy. |

These case studies demonstrate diazepam's versatility across various clinical scenarios.

作用机制

The mechanism of action of diazipine derivatives, particularly benzodiazepines, involves the enhancement of gamma-aminobutyric acid (GABA) activity at the GABA A receptor. This interaction increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

相似化合物的比较

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

Chlordiazepoxide: Another benzodiazepine used for anxiety and alcohol withdrawal.

Oxazepam: A benzodiazepine with sedative and hypnotic effects.

Uniqueness of Diazipine

This compound’s unique structure, with two nitrogen atoms in a seven-membered ring, allows for a wide range of chemical modifications and functionalizations. This versatility makes this compound and its derivatives valuable in various fields, from medicinal chemistry to materials science .

生物活性

Diazepine, a member of the benzodiazepine family, exhibits a range of biological activities primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article explores the biological activity of diazepine, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Diazepine

Diazepine compounds are characterized by their seven-membered heterocyclic ring containing two nitrogen atoms. They are known for their anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The primary mechanism of action involves enhancing the effect of GABA, the principal inhibitory neurotransmitter in the brain, which leads to increased chloride ion conductance and neuronal hyperpolarization.

1. Anxiolytic and Sedative Effects

Diazepine derivatives have been extensively studied for their anxiolytic effects. Research indicates that these compounds bind to central benzodiazepine receptors, facilitating GABAergic transmission. For instance, a study demonstrated that certain diazepine derivatives significantly reduced anxiety-like behavior in animal models when administered at specific doses (e.g., 1 mg/kg body weight) .

2. Anticonvulsant Activity

The anticonvulsant properties of diazepines are well-documented. A recent structure-activity relationship study highlighted that modifications in the diazepine ring can enhance anticonvulsant activity. Compounds with specific substitutions showed improved efficacy in preventing seizures induced by pentylenetetrazole .

3. Antidepressant Potential

Emerging research has also pointed to the antidepressant potential of certain diazepine derivatives. In an animal model, compounds were synthesized and tested for their ability to reduce immobility time in forced swim tests, indicating antidepressant-like effects . Notably, these compounds also increased GABA levels in the hippocampus, further supporting their potential as antidepressants.

Structure-Activity Relationship (SAR)

The biological activity of diazepines is closely linked to their chemical structure. Modifications at various positions on the diazepine ring can significantly alter their pharmacological profile:

Case Study 1: Antidepressant Activity

A recent study synthesized several benzodiazepine derivatives and evaluated their antidepressant potentials using forced swim tests (FST) and tail suspension tests (TST). The results indicated that specific chloro-substituted compounds significantly reduced immobility time and increased GABA levels in the brain .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of new 2,3-dihydro-1,5-benzodiazepine derivatives against various bacterial strains. The findings revealed that certain compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus and other pathogens .

属性

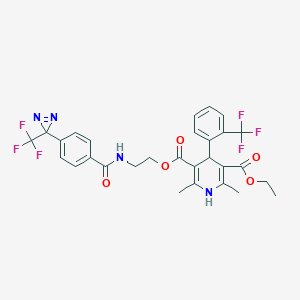

IUPAC Name |

3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCYVIILYJAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928967 | |

| Record name | Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135330-18-6 | |

| Record name | Diazipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。